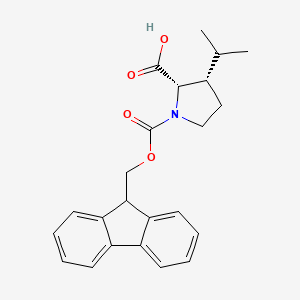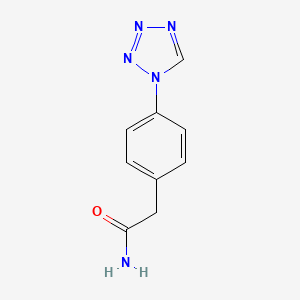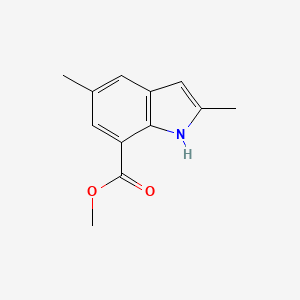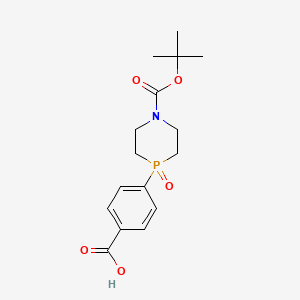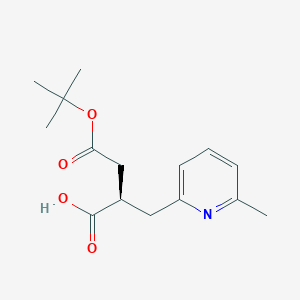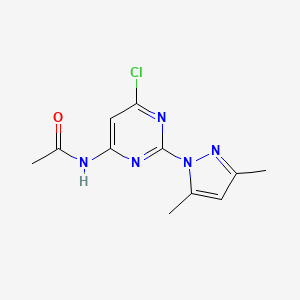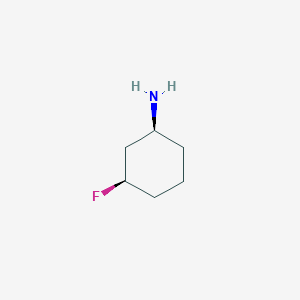
(1S,3R)-3-Fluorocyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-Fluorocyclohexan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom attached to the third carbon of a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Fluorocyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reduction: The ketone group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine via a substitution reaction using reagents like ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1S,3R)-3-Fluorocyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Fluorocyclohexan-1-amine involves its interaction with biological targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Cyclohexylamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Fluorocyclohexanol: Contains a hydroxyl group instead of an amine, leading to different applications and reactivity.
(1R,3S)-3-Fluorocyclohexan-1-amine: The enantiomer of (1S,3R)-3-Fluorocyclohexan-1-amine, which may exhibit different biological activity and selectivity.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its non-fluorinated counterparts.
Properties
CAS No. |
1290191-66-0 |
|---|---|
Molecular Formula |
C6H12FN |
Molecular Weight |
117.16 g/mol |
IUPAC Name |
(1S,3R)-3-fluorocyclohexan-1-amine |
InChI |
InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6+/m1/s1 |
InChI Key |
ZPZKJQKFLQCCMD-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)F)N |
Canonical SMILES |
C1CC(CC(C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12982683.png)
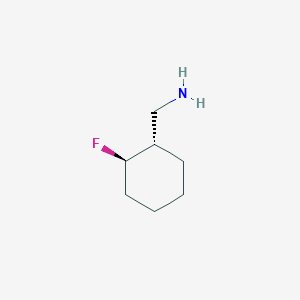
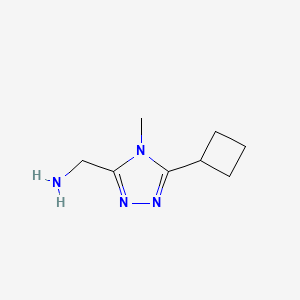
![tert-Butyl 6-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12982702.png)

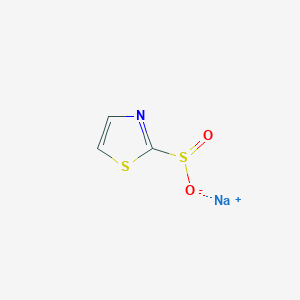

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbonitrile](/img/structure/B12982720.png)
